molecular formula C19H11NO3 B14225291 12-Acetylbenzo[b]acridine-6,11-dione CAS No. 830928-15-9

12-Acetylbenzo[b]acridine-6,11-dione

Cat. No.: B14225291
CAS No.: 830928-15-9
M. Wt: 301.3 g/mol
InChI Key: ODFBYZYXROTGQI-UHFFFAOYSA-N
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Description

12-Acetylbenzo[b]acridine-6,11-dione: is a chemical compound with the molecular formula C₁₉H₁₁NO₃ . It belongs to the class of acridine derivatives, which are known for their broad range of biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Acetylbenzo[b]acridine-6,11-dione typically involves cyclocondensation reactions. One common method includes the reaction of 3,4-methylenedioxy aniline, 3,4,5-methoxybenzaldehyde, and 2-hydroxy-1,4-naphthoquinone in the presence of L-proline in ethanol . This method has been shown to produce the compound with good yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 12-Acetylbenzo[b]acridine-6,11-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the acridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

12-Acetylbenzo[b]acridine-6,11-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12-Acetylbenzo[b]acridine-6,11-dione involves its interaction with biological macromolecules. The compound’s planar structure allows it to intercalate into DNA, disrupting the DNA replication process and inhibiting the activity of enzymes such as topoisomerase . This intercalation can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

  • 12-Methylbenzo[b]acridine-6,11-dione
  • **12-Propanoylbenzo

Properties

CAS No.

830928-15-9

Molecular Formula

C19H11NO3

Molecular Weight

301.3 g/mol

IUPAC Name

12-acetylbenzo[b]acridine-6,11-dione

InChI

InChI=1S/C19H11NO3/c1-10(21)15-13-8-4-5-9-14(13)20-17-16(15)18(22)11-6-2-3-7-12(11)19(17)23/h2-9H,1H3

InChI Key

ODFBYZYXROTGQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=NC3=CC=CC=C31)C(=O)C4=CC=CC=C4C2=O

Origin of Product

United States

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